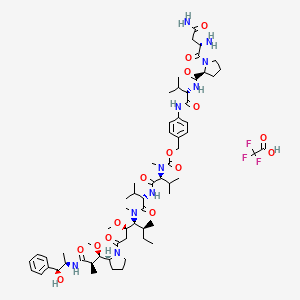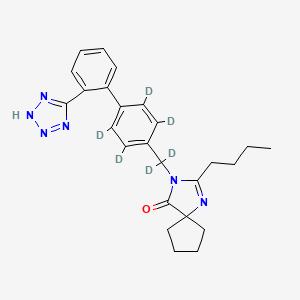pyrimidine-2,4-dione](/img/structure/B12392482.png)
1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. The presence of fluorine atoms and isotopic labels makes this compound particularly interesting for various scientific applications, including medicinal chemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the oxolane ring, which is derived from a suitable sugar precursor.
Hydroxylation: Hydroxyl groups are introduced through controlled oxidation reactions.
Nucleoside Formation: The pyrimidine base is coupled with the modified sugar moiety using glycosylation reactions.
Isotopic Labeling: The incorporation of isotopic labels (213C, 1,3-15N2) is achieved through the use of isotopically labeled precursors.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
1-(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts or under specific pH conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of substituted nucleoside analogs with varied functional groups.
科学研究应用
1-(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a probe to study reaction mechanisms and kinetics due to its unique isotopic labels.
Biology: Employed in the study of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to natural nucleosides.
Industry: Utilized in the development of diagnostic tools and imaging agents.
作用机制
The mechanism of action of 1-(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione involves its incorporation into nucleic acids. The compound mimics natural nucleosides and can be incorporated into DNA or RNA by polymerases. The presence of fluorine atoms and isotopic labels can disrupt normal nucleic acid function, leading to inhibition of viral replication or cancer cell proliferation. Molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.
相似化合物的比较
Similar Compounds
1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: Lacks isotopic labels but has similar structural features.
1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2,6-dione: Contains a purine base instead of a pyrimidine base.
1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]cytosine: Contains a cytosine base instead of a pyrimidine base.
Uniqueness
1-(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione is unique due to the presence of isotopic labels (213C, 1,3-15N2), which make it particularly useful for tracing and studying biochemical pathways. The fluorine atoms also enhance its stability and bioactivity compared to similar compounds.
属性
分子式 |
C9H10F2N2O5 |
|---|---|
分子量 |
267.16 g/mol |
IUPAC 名称 |
1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6?,7-/m1/s1/i8+1,12+1,13+1 |
InChI 键 |
FIRDBEQIJQERSE-CNLDSFCYSA-N |
手性 SMILES |
C1=C[15N]([13C](=O)[15NH]C1=O)[C@H]2C(C([C@H](O2)CO)O)(F)F |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


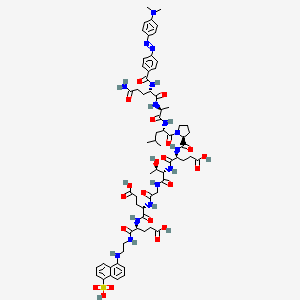
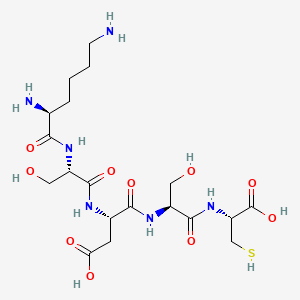
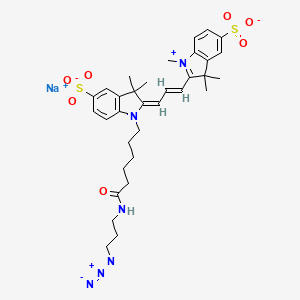
![N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)
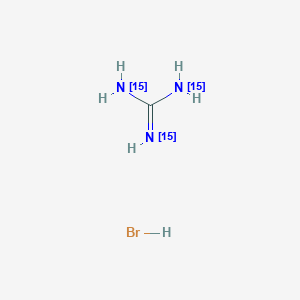
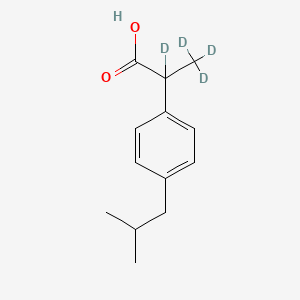
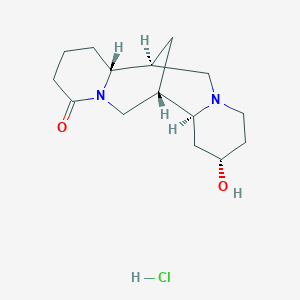


![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)
![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)
